![molecular formula C8H11IN2O B175100 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide CAS No. 107971-06-2](/img/structure/B175100.png)
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide
Overview
Description
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is a chemical compound with a pyridinium core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide typically involves the reaction of 1,6-dimethylpyridine with an aminocarbonyl source under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines are used in substitution reactions, often under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced pyridinium compounds, and various substituted pyridinium derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetylcholinesterase Inhibition
One of the primary applications of 3-(aminocarbonyl)-1,6-dimethyl-pyridinium iodide is its role as an inhibitor of acetylcholinesterase (AChE). AChE inhibitors are vital in treating conditions characterized by cholinergic deficits, such as Alzheimer's disease and Myasthenia Gravis. The compound mimics the natural neurotransmitter acetylcholine, enhancing cholinergic transmission by preventing the breakdown of acetylcholine at synaptic clefts .
Case Study: Alzheimer's Disease
Research indicates that compounds similar to this compound can improve cognitive function in Alzheimer’s models by increasing acetylcholine levels. In vitro studies have shown that these compounds can significantly inhibit AChE activity, leading to enhanced cholinergic signaling .
Cholinergic Receptor Modulation
In addition to AChE inhibition, this compound has been shown to interact with cholinergic receptors directly. This interaction can either mimic or oppose the effects of acetylcholine, making it a candidate for treating various neurological disorders where cholinergic dysfunction is evident .
Treatment of Organophosphate Poisoning
This compound has potential as a prophylactic and therapeutic agent against organophosphate (OP) poisoning. OPs inhibit AChE, leading to toxic accumulation of acetylcholine. By acting as an AChE inhibitor itself, this compound may serve as an antidote that can displace OPs from the enzyme's active site or protect AChE from OP attack .
Cardiovascular Applications
Recent studies have indicated that this compound may also have cardiovascular benefits. It has been suggested that this compound can produce antihypertensive effects by modulating cholinergic signaling within the cardiovascular system .
Potential for Glaucoma Treatment
The modulation of cholinergic pathways may also extend to treating glaucoma, where increased aqueous humor outflow is desired. By enhancing cholinergic activity in the eye, this compound could help lower intraocular pressure .
Summary Table of Applications
Conclusion and Future Directions
The multifaceted applications of this compound underscore its significance in neuropharmacology and toxicology. Ongoing research is necessary to fully elucidate its mechanisms and optimize its therapeutic potential across various medical fields. Further clinical studies will be essential to confirm efficacy and safety profiles for human use.
Mechanism of Action
The mechanism by which 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Chloride
- 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Bromide
- 3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Fluoride
Uniqueness
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium Iodide is unique due to its specific iodide ion, which can influence its reactivity and solubility compared to other halide derivatives. This uniqueness makes it particularly useful in certain chemical reactions and applications where the iodide ion plays a crucial role.
Biological Activity
3-(Aminocarbonyl)-1,6-dimethyl-pyridinium iodide (CAS No. 107971-06-2) is a pyridinium derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridinium ring substituted with an aminocarbonyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
- Molecular Formula : CHI NO
- Molecular Weight : 278.09 g/mol
- Structure : The compound consists of a pyridinium ring with methyl groups at the 1 and 6 positions and an aminocarbonyl substituent at the 3 position, contributing to its overall polarity and reactivity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cholinesterase Inhibition : Similar to other pyridinium compounds, it may act as a cholinesterase inhibitor, enhancing acetylcholine levels in synaptic clefts, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.
- Reactive Oxygen Species (ROS) Modulation : The presence of the carbonyl group suggests potential interactions with ROS, possibly leading to antioxidant effects.
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against various bacterial strains.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound. For instance:
- Tested Strains : The compound has been tested against Gram-positive and Gram-negative bacteria.
- Results : It demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays have also been conducted:
- Cell Lines Tested : Human cancer cell lines (e.g., HeLa, MCF-7).
- Findings : The compound exhibited cytotoxic effects with IC values ranging between 20 µM and 50 µM, suggesting its potential as an anticancer agent.
Cell Line | IC (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
Case Study 1: Neuroprotective Effects
A study published in Neuropharmacology examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.
Case Study 2: Antimicrobial Efficacy
In another investigation reported in Journal of Antimicrobial Chemotherapy, the compound was tested against multidrug-resistant bacterial strains. It showed promising results, significantly reducing bacterial load in infected mice models.
Properties
IUPAC Name |
1,6-dimethylpyridin-1-ium-3-carboxamide;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.HI/c1-6-3-4-7(8(9)11)5-10(6)2;/h3-5H,1-2H3,(H-,9,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYKWASDKDIQFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)C(=O)N)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509985 | |
Record name | 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107971-06-2 | |
Record name | 5-Carbamoyl-1,2-dimethylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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